

Ribociclib overall survival benefit in MONALEESA trials

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Overall Survival Results from MONALEESA Trials

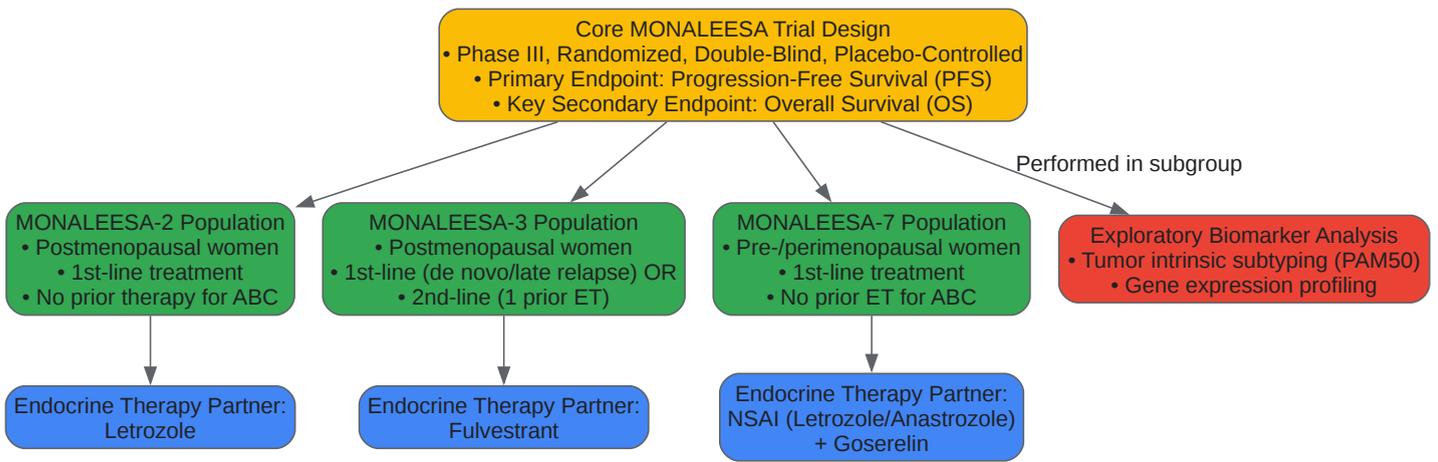
The table below summarizes the key OS findings from the three pivotal phase III MONALEESA trials.

Trial (Population)	Treatment Regimen	Control Arm	Median OS (Months)	Hazard Ratio (HR) for OS	References
MONALEESA-2 (Postmenopausal, 1L)	Ribociclib + Letrozole	Letrozole	63.9 vs. 51.4	0.765 (95% CI: 0.628- 0.932)	[1] [2]
MONALEESA-3 (Postmenopausal, 1L subgroup)	Ribociclib + Fulvestrant	Fulvestrant	67.6 vs. 51.8	0.673 (95% CI: 0.504- 0.899)	[3] [2]
MONALEESA-7 (Premenopausal, 1L)	Ribociclib + NSAI + Goserelin	NSAI + Goserelin	58.7 vs. 47.7*	0.798 (95% CI: 0.615- 1.035)	[4] [2]

Note: The OS benefit in the MONALEESA-7 ITT population was statistically significant at the primary analysis (HR=0.71; 95% CI: 0.54-0.95). The extended follow-up result shown here is observational. [4] [2]

Experimental Methodology and Trial Designs

The MONALEESA trials shared core design principles while investigating different patient populations and endocrine therapy (ET) partners.



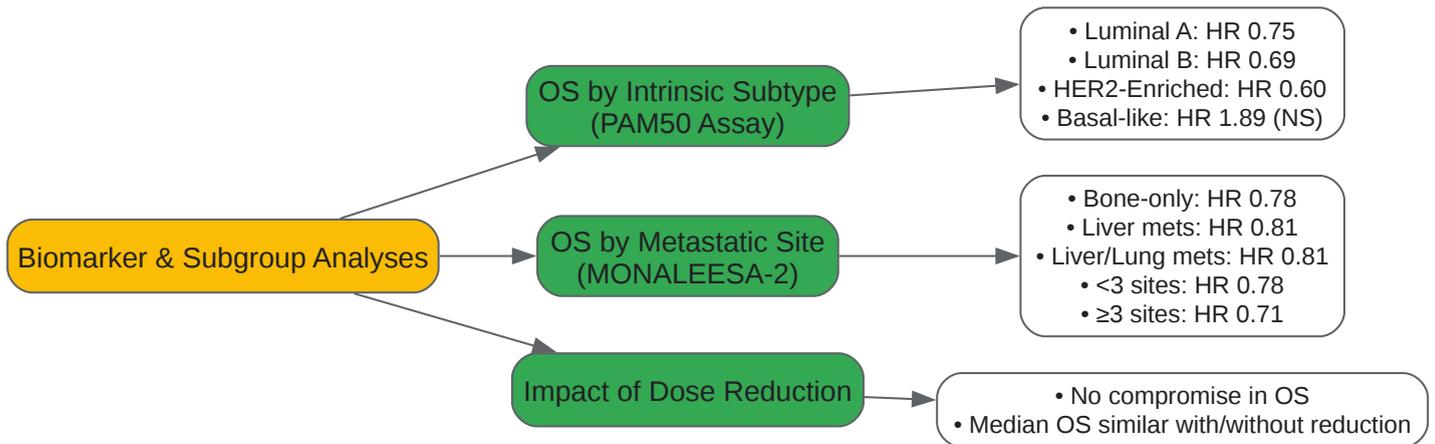
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Key Methodological Details:

- **Common Protocol:** All three trials were phase III, randomized, double-blind, and placebo-controlled. [1] [5] [4] The primary endpoint was **Progression-Free Survival (PFS)**, with OS as a key secondary endpoint.
- **Stratification:** Randomization was stratified by the presence or absence of **liver and/or lung metastases** and prior treatment status. [5] [4]
- **Biomarker Analysis:** In exploratory analyses, tumor samples underwent **PAM50 intrinsic subtyping**. This identified four subtypes: Luminal A, Luminal B, HER2-enriched, and Basal-like, which were analyzed for their prognostic and predictive value. [1]

Biomarker and Subgroup Analyses

Further analyses explored the consistency of **ribociclib**'s benefit across different patient subgroups and biological markers.



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Key Findings from Subgroup Analyses:

- **Intrinsic Subtype:** **Ribociclib** provided a significant OS benefit across **Luminal A, Luminal B, and HER2-enriched** subtypes, with the greatest magnitude observed in HER2-enriched. No significant benefit was observed in the small subgroup of patients with Basal-like tumors. [1]
- **Metastatic Site:** The OS benefit was **consistent** regardless of the presence or number of metastases (e.g., bone-only, liver, lung). [1]
- **Dose Reductions:** Analysis confirmed that **dose reductions** (e.g., from 600 mg to 400 mg or 200 mg) to manage adverse events **did not compromise overall survival**, supporting the feasibility of maintaining treatment efficacy while managing toxicity. [6]

Cross-Trial Comparison and Safety

When considering **ribociclib** in the context of other CDK4/6 inhibitors, both efficacy and safety profiles are important.

- **Overall Survival in Network Meta-Analysis:** A 2024 network meta-analysis of seven phase III trials found **no statistically significant differences in OS** between **ribociclib**, abemaciclib, and palbociclib when combined with endocrine therapy. [7]

- **Safety and Tolerability Profile:** While the three CDK4/6 inhibitors have differing toxicity profiles, the analysis highlighted that **treatment discontinuation and death due to adverse events were significantly higher with abemaciclib** compared to both palbociclib and **ribociclib**. [7] Common grade 3/4 adverse events with **ribociclib** include neutropenia, which is manageable with monitoring. [5]

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